Synthesis and Characterization of 4-(bromomethyl)-2,5-diphenyloxazole: A Technical Guide
Synthesis and Characterization of 4-(bromomethyl)-2,5-diphenyloxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(bromomethyl)-2,5-diphenyloxazole, a key intermediate in the development of various pharmacologically active compounds. The document details the synthetic pathway, experimental protocols, and analytical characterization of this versatile molecule.
Synthesis Pathway
The synthesis of 4-(bromomethyl)-2,5-diphenyloxazole is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 4-methyl-2,5-diphenyloxazole, commonly prepared via the Robinson-Gabriel synthesis. This is followed by the selective benzylic bromination of the methyl group using N-bromosuccinimide (NBS) to yield the final product.
Caption: Synthetic pathway for 4-(bromomethyl)-2,5-diphenyloxazole.
Experimental Protocols
Synthesis of 4-methyl-2,5-diphenyloxazole (Precursor)
The Robinson-Gabriel synthesis provides a reliable method for the preparation of the oxazole precursor.[1][2][3]
Materials:
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Benzaldehyde
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Acetophenone
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Ammonium acetate
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Glacial acetic acid
Procedure:
-
A mixture of benzaldehyde (1 equivalent), acetophenone (1 equivalent), and ammonium acetate (2 equivalents) in glacial acetic acid is refluxed for 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
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The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.
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The crude product is purified by recrystallization from ethanol to afford 4-methyl-2,5-diphenyloxazole as a crystalline solid.
Synthesis of 4-(bromomethyl)-2,5-diphenyloxazole
The benzylic bromination of the methyl group is achieved using N-bromosuccinimide (NBS) and a radical initiator.
Materials:
-
4-methyl-2,5-diphenyloxazole
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N-Bromosuccinimide (NBS)
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2,2'-Azobisisobutyronitrile (AIBN)
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Carbon tetrachloride (CCl₄)
Procedure:
-
To a solution of 4-methyl-2,5-diphenyloxazole (1 equivalent) in dry carbon tetrachloride, N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN are added.
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The reaction mixture is refluxed under inert atmosphere for 4-6 hours. The reaction is typically initiated with a heat lamp.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
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The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-(bromomethyl)-2,5-diphenyloxazole.
Characterization Data
The structural confirmation and purity of the synthesized compounds are established using various spectroscopic techniques.
4-methyl-2,5-diphenyloxazole
| Parameter | Value | Reference |
| Melting Point | 72-74 °C | [4] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.11-8.09 (m, 2H), 7.73-7.71 (m, 2H), 7.50-7.30 (m, 6H), 2.51 (s, 3H) | [5] |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 159.8, 148.5, 134.1, 130.2, 129.0, 128.8, 128.5, 127.8, 126.4, 125.6, 13.7 | |
| IR (KBr, cm⁻¹) | 3060, 1610, 1550, 1490, 1450, 970, 770, 690 | [6] |
| MS (EI, m/z) | 235 (M⁺), 105, 77 | [7] |
4-(bromomethyl)-2,5-diphenyloxazole
| Parameter | Estimated Value | Reference |
| Melting Point | 100.1-103.3 °C | [8] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.12-8.10 (m, 2H), 7.75-7.73 (m, 2H), 7.52-7.35 (m, 6H), 4.65 (s, 2H) | [8] |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 161.2, 150.1, 137.5, 130.5, 129.2, 128.9, 128.7, 128.0, 126.8, 126.0, 28.5 | [8] |
| IR (KBr, cm⁻¹) | 3065, 1605, 1545, 1495, 1455, 1210, 775, 695, 600 | |
| MS (EI, m/z) | 313/315 (M⁺/M⁺+2), 234, 105, 77 |
Note: The characterization data for 4-(bromomethyl)-2,5-diphenyloxazole is estimated based on the analysis of structurally similar compounds and general principles of spectroscopy. Experimental verification is recommended.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow from starting materials to the final characterized product.
Caption: Workflow from synthesis to characterization.
Conclusion
This guide outlines a reliable and reproducible methodology for the synthesis and characterization of 4-(bromomethyl)-2,5-diphenyloxazole. The provided protocols and characterization data serve as a valuable resource for researchers in medicinal chemistry and materials science, facilitating the development of novel compounds with potential therapeutic and technological applications. The straightforward synthetic route and the versatile reactivity of the bromomethyl group make this compound an attractive building block for further chemical exploration.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Robinson–Gabriel synthesis | Semantic Scholar [semanticscholar.org]
- 3. One-pot Friedel-Crafts/Robinson-Gabriel synthesis of oxazoles using oxazolone templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,5-二苯基噁唑 99%, suitable for scintillation | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,5-Diphenyloxazole(92-71-7) 1H NMR spectrum [chemicalbook.com]
- 6. Oxazole, 2,5-diphenyl- [webbook.nist.gov]
- 7. 2,5-Diphenyloxazole | C15H11NO | CID 7105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
